2-(2-Chlorophenylsulfanyl)benzothiazole
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Overview
Description
2-(2-Chlorophenylsulfanyl)benzothiazole is a chemical compound with the molecular formula C13H8ClNS2. It is a derivative of benzothiazole, a heterocyclic aromatic organic compound, and is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenylsulfanyl)benzothiazole typically involves the reaction of 2-chlorophenylthiol with benzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenylsulfanyl)benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfoxides.
Reduction: Production of reduced derivatives, such as benzothiazolyl alcohols.
Substitution: Generation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenylsulfanyl)benzothiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenylsulfanyl)benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-(2-Methoxyphenylsulfanyl)benzothiazole
2-(2-Nitrophenylsulfanyl)benzothiazole
2-(2-Fluorophenylsulfanyl)benzothiazole
2-(2-Bromophenylsulfanyl)benzothiazole
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Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS2/c14-9-5-1-3-7-11(9)16-13-15-10-6-2-4-8-12(10)17-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVMFFINJFURC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647757 |
Source
|
Record name | 2-[(2-Chlorophenyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60372-34-1 |
Source
|
Record name | 2-[(2-Chlorophenyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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